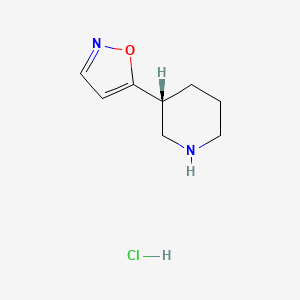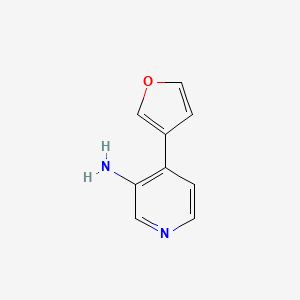
Platinum(II)(2,2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(II) complexes are a fascinating class of compounds known for their square-planar molecular geometry and rich charge-transfer transitions. These complexes have been extensively studied due to their unique photophysical and electronic properties, which make them suitable for various applications, including stimuli-responsive materials and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions
Platinum(II) complexes can be synthesized using various methods. One common approach involves the reaction of platinum(II) chloride with ligands such as 2,2’-bipyridine or 2,2’:6’,2’'-terpyridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method involves the use of β-diketonate derivatives, where β-iminoketones react with platinum(II) chloride to form the desired complexes .
Industrial Production Methods
In industrial settings, the production of platinum(II) complexes often involves metal organic chemical vapor deposition (MOCVD). This method allows for the deposition of platinum films and heterostructures on complex-shaped supports at temperatures up to 300°C. The use of volatile precursors, such as platinum acetylacetonate, ensures high purity and stability of the final product .
化学反応の分析
Types of Reactions
Platinum(II) complexes undergo various types of chemical reactions, including:
Oxidation: Platinum(II) can be oxidized to platinum(IV) in the presence of strong oxidizing agents.
Reduction: Platinum(II) can be reduced to platinum(0) using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one ligand in the platinum(II) complex is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or chlorine gas can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine are common reducing agents.
Substitution: Ligands such as phosphines, amines, or pyridines can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) nanoparticles.
Substitution: New platinum(II) complexes with different ligands.
科学的研究の応用
Platinum(II) complexes have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various organic reactions, including hydrogenation and oxidation.
Biology: Employed in the study of DNA interactions and as probes for biological imaging.
Medicine: Platinum(II) complexes, such as cisplatin, are well-known anticancer agents used in chemotherapy.
Industry: Utilized in the production of light-emitting diodes (LEDs), sensors, and photocatalysts.
作用機序
The mechanism of action of platinum(II) complexes, particularly in anticancer applications, involves the formation of covalent bonds with DNA. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death. The complexes can also interact with proteins and other biomolecules, disrupting cellular processes .
類似化合物との比較
Similar Compounds
Cisplatin: A widely used platinum(II) anticancer drug.
Carboplatin: A platinum(II) complex with a similar mechanism of action but reduced side effects.
Oxaliplatin: Another platinum(II) anticancer agent with a different spectrum of activity.
Uniqueness
Platinum(II) complexes are unique due to their ability to form strong metal-ligand bonds and undergo various charge-transfer transitions. This makes them highly versatile for applications in materials science, medicine, and catalysis .
特性
分子式 |
C15H14N3OPt+ |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
oxidanium;2,6-dipyridin-2-ylpyridine;platinum |
InChI |
InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |
InChIキー |
HSRCZJGKBXFVHK-UHFFFAOYSA-O |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



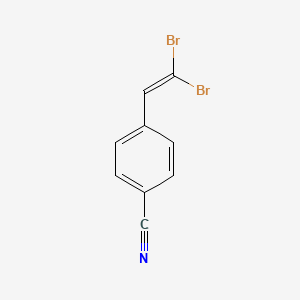
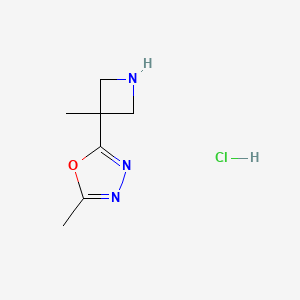
![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)


![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
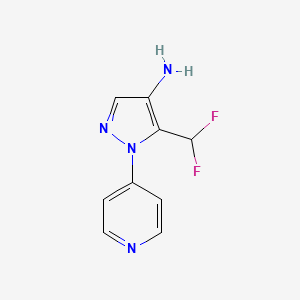
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

